Cas no 2034591-01-8 (N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide)

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide is a synthetic organic compound featuring a dihydropyridinone core linked to a pyridinylacetamide moiety via an ethyl spacer. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to the presence of both hydrogen-bonding and hydrophobic functional groups. The methoxy and methyl substituents enhance stability and modulate electronic properties, while the pyridine ring may facilitate interactions with biological targets. Its well-defined molecular architecture makes it a valuable intermediate for pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators. The compound's purity and structural specificity support reproducible results in experimental settings.
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide structure
2034591-01-8 structure
商品名:N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide
CAS番号:2034591-01-8
MF:C16H19N3O3
メガワット:301.340363740921
CID:5552311
PubChem ID:91817063

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide 化学的及び物理的性質

名前と識別子

    • AKOS025323380
    • N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide
    • N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(pyridin-3-yl)acetamide
    • N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-pyridin-3-ylacetamide
    • F6514-1908
    • 2034591-01-8
    • インチ: 1S/C16H19N3O3/c1-12-8-14(22-2)10-16(21)19(12)7-6-18-15(20)9-13-4-3-5-17-11-13/h3-5,8,10-11H,6-7,9H2,1-2H3,(H,18,20)
    • InChIKey: GSYYOHGTDKYVBC-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CC(N(C(C)=C1)CCNC(CC1C=NC=CC=1)=O)=O

計算された属性

  • せいみつぶんしりょう: 301.14264148g/mol
  • どういたいしつりょう: 301.14264148g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 485
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 71.5Ų

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6514-1908-1mg
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide
2034591-01-8
1mg
$54.0 2023-09-08
Life Chemicals
F6514-1908-2μmol
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide
2034591-01-8 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F6514-1908-3mg
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide
2034591-01-8 90%+
3mg
$63.0 2023-07-05
Life Chemicals
F6514-1908-4mg
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide
2034591-01-8 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F6514-1908-2mg
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide
2034591-01-8 90%+
2mg
$59.0 2023-07-05

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide 関連文献

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamideに関する追加情報

Introduction to N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide and Its Significance in Modern Chemical Biology

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide (CAS no. 2034591-01-8) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, holds promise for various applications, particularly in the development of novel therapeutic agents. The presence of multiple functional groups, including a dihydropyridine core and a pyridine moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The dihydropyridine moiety, specifically the 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl group, is a critical feature of this compound. Dihydropyridines are well-known for their role in calcium channel modulation, making them valuable in the treatment of cardiovascular diseases. The methoxy and methyl substituents on the dihydropyridine ring enhance its pharmacological properties by influencing its solubility, metabolic stability, and binding affinity to biological targets. This structural feature positions N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide as a potential lead compound for drugs targeting conditions such as hypertension and angina pectoris.

The pyridine ring at the C-terminal end of the molecule, denoted as pyridin-3-yl, contributes to the compound's overall bioactivity by interacting with specific amino acid residues in protein targets. Pyridine derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules. In particular, the 3-position of the pyridine ring can be modified to fine-tune the compound's pharmacokinetic profile and target specificity. This flexibility makes N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(pyridin-3-yl)acetamide a valuable asset in drug discovery efforts.

2-(4-methoxy-6-methyl-2-oxyo)-1,2-dihydropyridin-1-yl] [Ethyl] [Pyr3] [Acetamid] to interact with enzymes and receptors involved in inflammation and pain signaling pathways. For instance, preliminary docking studies suggest that this compound may inhibit the activity of cyclooxygenase (COX)-2, an enzyme crucial in the production of pro-inflammatory prostaglandins. 2-(4-methoxy-] [Methyl]-[Dihydropyr[1]Oxide]-[Ethyl]-] [Pyr3] [Acetamid] in vitro. Initial assays have demonstrated promising anti-inflammatory effects comparable to existing therapeutic agents but with a potentially improved side-effect profile due to its unique structural features. These findings are particularly exciting given the growing demand for safer and more effective treatments for chronic inflammatory conditions. 2-(4-methoxy-] [Methyl]-[Dihydropyr[1]Oxide]-[Ethyl]-] [Pyr3] [Acetamid] involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the dihydropyridine core through condensation reactions involving appropriate β-ketoesters and hydrazines. Subsequent functionalization steps introduce the methoxy and methyl groups at specific positions on the dihydropyridine ring. Finally, coupling reactions with ethylamine derivatives followed by acetylation complete the formation of the target molecule. 2-(4-methoxy-] [Methyl]-[Dihydropyr[1]Oxide]-[Ethyl]-] [Pyr3] [Acetamid

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.